Methyl 6-methyl-2,3-dihydro-1H-pyridine-6-carboxylate;hydrochloride
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Overview
Description
“Methyl 6-methyl-2,3-dihydro-1H-pyridine-6-carboxylate;hydrochloride” is a type of pyridinium salt . Pyridinium salts are familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics . This compound is used in the synthesis of antitumor agents based on dihydropyrrolopyrazole compounds .
Molecular Structure Analysis
The molecular structure of pyridinium salts is diverse . The exact molecular structure of “this compound” is not provided in the retrieved resources.Scientific Research Applications
Organic Synthesis Methodologies
One notable application involves the use of related compounds in the synthesis of highly functionalized tetrahydropyridines through an expedient phosphine-catalyzed [4 + 2] annulation process. This method, which employs ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon with N-tosylimines, results in adducts formed with excellent yields and complete regioselectivity. Such methodologies highlight the role of pyridine derivatives in facilitating complex organic transformations, offering a route to synthesize compounds with potential biological activity (Zhu, Lan, & Kwon, 2003).
Medicinal Chemistry
In the realm of medicinal chemistry, derivatives of pyridine carboxylates have been explored for their antimicrobial properties. For example, pyridine-bridged 2,6-bis-carboxamide Schiff's bases, synthesized from 2,6-pyridinedicarbonyl dichloride and L-alanine or 2-methyl-alanine methyl ester, have shown significant antimicrobial activity, comparable to reference antibiotic drugs like streptomycin and fusidic acid. This research underscores the potential of pyridine derivatives in developing new antimicrobial agents (Al-Omar & Amr, 2010).
Material Science
Another application area is material science, where pyridine derivatives have been utilized in the formation of luminescent metallogels. The synthesis of new 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) ligands and their self-assembly behavior with Eu(III) to form luminescent complexes exemplify this. Such materials offer promising applications in sensing, imaging, and light-emitting devices, highlighting the versatility of pyridine derivatives in materials chemistry (McCarney et al., 2015).
Mechanism of Action
Properties
IUPAC Name |
methyl 6-methyl-2,3-dihydro-1H-pyridine-6-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-8(7(10)11-2)5-3-4-6-9-8;/h3,5,9H,4,6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZSCBCOEBLICP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CCCN1)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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